![molecular formula C23H23N3O2S2 B4539335 2-(benzylthio)-N-(2-furylmethyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4539335.png)
2-(benzylthio)-N-(2-furylmethyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves multiple steps, including condensation reactions, cyclization, and functional group transformations. A notable method for synthesizing related compounds includes the reaction of dimethyl-substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with various aldehydes and furfural in the presence of NaOH, leading to the formation of arylidene derivatives (Elmuradov et al., 2011). Another approach involves microwave-assisted synthesis, facilitating the efficient production of benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs (Loidreau et al., 2020).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the fusion of thieno and pyrimidine rings, creating a rigid backbone that influences its electronic and spatial properties. Crystal structure analysis of similar compounds provides insights into their geometric and conformational characteristics, which are crucial for understanding their reactivity and interaction with biological targets (Guillon et al., 2013).
properties
IUPAC Name |
5-benzylsulfanyl-N-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-23(2)11-17-18(13-28-23)30-21-19(17)20(24-12-16-9-6-10-27-16)25-22(26-21)29-14-15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYCNBHPMBMGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)NCC4=CC=CO4)SCC5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(furan-2-ylmethyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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